1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole
Description
Properties
IUPAC Name |
1-(2H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-2-7-11-8(4-1)9-5-3-6-10(12(9)14-11)13-15-17-18-16-13/h1-2,4,7,10,14H,3,5-6H2,(H,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYKGFZOFABBRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)C4=NNN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[2+3] Cycloaddition of Nitriles with Sodium Azide
The most direct route to 5-substituted 1H-tetrazoles involves the [2+3] cycloaddition of nitriles with sodium azide. This method, pioneered by Sharpless and colleagues, employs zinc salts as catalysts in aqueous media, offering a green and scalable pathway. For 1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole, the synthesis begins with the introduction of a nitrile group at the 9-position of 2,3,4,9-tetrahydro-1H-carbazole.
Procedure :
- Alkylation of Tetrahydrocarbazole :
Treatment of 2,3,4,9-tetrahydro-1H-carbazole with 2-chloroacetonitrile in the presence of a base (e.g., K₂CO₃) yields 9-(cyanomethyl)-2,3,4,9-tetrahydro-1H-carbazole. - Cycloaddition Reaction :
The nitrile intermediate is reacted with sodium azide (NaN₃) in water using ZnCl₂ (5 mol%) at 80°C for 12 hours. The reaction proceeds via a zinc-coordinated transition state, facilitating the formation of the tetrazole ring.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78–85% |
| Reaction Time | 12 hours |
| Catalyst Loading | 5 mol% ZnCl₂ |
| Solvent | Water |
This method is notable for its operational simplicity and avoidance of organic solvents, aligning with green chemistry principles.
Heterogeneous Catalysis Using Nickel Hydroxide Nanoparticles
Aldoxime-Azide Cyclization Strategy
An alternative approach leverages aldoximes as precursors for tetrazole synthesis. As reported by Singh et al., Ni(OH)₂ nanoparticles (NPs) catalyze the reaction between aldoximes and sodium azide in water, producing 5-substituted 1H-tetrazoles with high regioselectivity.
Procedure :
- Synthesis of 9-(Aldoxime-methyl)-2,3,4,9-tetrahydro-1H-carbazole :
Condensation of 9-(cyanomethyl)-2,3,4,9-tetrahydro-1H-carbazole with hydroxylamine hydrochloride yields the aldoxime intermediate. - Cyclization with NaN₃ :
The aldoxime is treated with NaN₃ (1.5 equiv) and Ni(OH)₂ NPs (4.32 mol%) in water at reflux for 18 hours. The nanocatalyst activates the C=N bond, enabling cyclization to the tetrazole.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 89% |
| Catalyst Recyclability | 5 cycles without loss |
| Solvent | Water |
This method excels in catalyst reusability and avoids hazardous reagents, making it industrially viable.
Fischer Indole Synthesis for Tetrahydrocarbazole Scaffold
Ionic Liquid-Mediated Cyclization
The tetrahydrocarbazole core is synthesized via Fischer indole cyclization, a classical method optimized using green solvents. As demonstrated by ACG Publications, 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) acts as both catalyst and solvent in methanol.
Procedure :
- Formation of Cyclohexanone Phenylhydrazone :
Cyclohexanone and phenylhydrazine are condensed in [BMIM][BF₄] at 60°C for 2 hours. - Cyclization :
The hydrazone undergoes acid-catalyzed cyclization (HCl, 80°C) to yield 2,3,4,9-tetrahydro-1H-carbazole.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 91% |
| Reaction Time | 2 hours |
| Solvent | [BMIM][BF₄]/MeOH |
This protocol minimizes waste and eliminates the need for chromatographic purification.
Cross-Coupling Strategies for Tetrazole Integration
Palladium-Catalyzed C–N Bond Formation
Recent advances in cross-coupling chemistry enable the late-stage introduction of tetrazole groups. A representative method involves Ullmann-type coupling between 9-iodo-2,3,4,9-tetrahydro-1H-carbazole and 1H-tetrazol-5-ylboronic acid.
Procedure :
- Halogenation of Tetrahydrocarbazole :
Electrophilic iodination at the 9-position using N-iodosuccinimide (NIS) in DMF. - Coupling Reaction :
The iodinated carbazole is reacted with 1H-tetrazol-5-ylboronic acid under Pd(OAc)₂ (5 mol%) and XPhos ligand in toluene at 110°C.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72% |
| Ligand | XPhos |
| Temperature | 110°C |
This method offers flexibility in modifying the tetrazole substitution pattern.
Comparative Analysis of Synthetic Routes
The table below summarizes the advantages and limitations of each method:
| Method | Yield (%) | Catalyst | Solvent | Key Advantage | Limitation |
|---|---|---|---|---|---|
| [2+3] Cycloaddition | 78–85 | ZnCl₂ | Water | Green, scalable | Requires nitrile precursor |
| Ni(OH)₂ NPs | 89 | Ni(OH)₂ | Water | Recyclable catalyst | Long reaction time (18 hours) |
| Fischer Indole | 91 | [BMIM][BF₄] | MeOH | No chromatography needed | Limited to carbazole synthesis |
| C–N Coupling | 72 | Pd(OAc)₂ | Toluene | Modular tetrazole introduction | Requires halogenated intermediate |
Mechanistic Insights and Optimization Challenges
Regioselectivity in Tetrazole Formation
The cycloaddition of unsymmetrical nitriles can yield regioisomeric tetrazoles. However, the 9-(cyanomethyl)-2,3,4,9-tetrahydro-1H-carbazole precursor ensures exclusive 5-substitution due to steric and electronic factors.
Catalyst Deactivation in Cross-Coupling
Palladium catalysts are prone to deactivation by tetrazole coordination. Employing bulky ligands (e.g., XPhos) mitigates this issue by shielding the metal center.
Chemical Reactions Analysis
Nucleophilic Substitution at the Hydroxyphenyl Group
The hydroxyl group on the phenyl ring undergoes nucleophilic substitution under alkaline conditions. For example:
-
O-Alkylation : Treatment with methyl iodide and potassium carbonate in DMF yields a methoxy derivative.
-
Acylation : Reaction with acetyl chloride in pyridine produces the corresponding acetate ester.
Electrophilic Aromatic Substitution on the Methoxyphenyl Ring
The electron-rich methoxyphenyl group participates in electrophilic reactions:
-
Nitration : Using a nitric acid/sulfuric acid mixture introduces nitro groups at the ortho/para positions relative to the methoxy group.
-
Halogenation : Bromination with Br₂/FeBr₃ generates brominated derivatives for further coupling reactions.
Carboxamide Hydrolysis
The carboxamide group is hydrolyzed under acidic or basic conditions:
-
Acidic Hydrolysis : Refluxing with 6M HCl converts the carboxamide to a carboxylic acid .
-
Basic Hydrolysis : NaOH in ethanol/water yields the carboxylate salt .
Esterification
The carboxamide reacts with alcohols under acidic catalysis:
-
Ethyl Ester Formation : Ethanol and concentrated H₂SO₄ produce the ethyl ester derivative, enhancing lipophilicity.
Oxidation of the Methyl Group
The methyl group on the triazolopyrimidine core is oxidized to a carboxylic acid using KMnO₄ in acidic conditions:
Reduction of Functional Groups
While the compound lacks reducible groups like nitro, synthetic intermediates may involve reductions:
-
Nitro to Amine : Hypothetical reduction pathways (e.g., H₂/Pd-C) for nitro-containing analogs are extrapolated from related triazolopyrimidines.
Triazolopyrimidine Core Reactivity
The fused triazole-pyrimidine system participates in cycloadditions:
-
Diels-Alder Reactions : Reacts with dienophiles like maleic anhydride to form bicyclic adducts .
-
Ring-Opening : Strong bases (e.g., NaOH) cleave the pyrimidine ring, yielding fragmented intermediates.
Demethylation of Methoxy Groups
The methoxy group undergoes demethylation under harsh acidic conditions:
-
HBr/Acetic Acid : Converts methoxy to hydroxyl, enabling further functionalization.
Comparative Reactivity of Functional Groups
| Functional Group | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| Hydroxyphenyl (-OH) | O-Alkylation | CH₃I, K₂CO₃, DMF | Methoxy derivative |
| Carboxamide (-CONH₂) | Hydrolysis | 6M HCl, reflux | Carboxylic acid |
| Methoxyphenyl (-OCH₃) | Electrophilic nitration | HNO₃/H₂SO₄ | Nitro-substituted derivative |
| Methyl (-CH₃) | Oxidation | KMnO₄, H⁺ | Carboxylic acid |
| Triazolopyrimidine core | Diels-Alder | Maleic anhydride, Δ | Bicyclic adduct |
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for drug development:
- Anticancer Activity : Studies have shown that derivatives of tetrazole compounds can inhibit cell growth in various cancer cell lines. For instance, compounds similar to 1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole have demonstrated significant cytotoxic effects against human cancer cell lines .
- Antimicrobial Properties : Tetrazoles have been recognized for their antimicrobial activity. The presence of the tetrazole ring enhances the biological activity of compounds against bacterial and fungal strains .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
Applications in Medicine
The applications of this compound extend into various therapeutic areas:
Cardiovascular Diseases
Tetrazole derivatives are known to act as angiotensin II receptor antagonists. For example, Losartan is a well-known tetrazole that demonstrates vasodilatory effects and is used in managing hypertension .
Neurological Disorders
Research indicates that certain tetrazole derivatives possess anticonvulsant properties. The structural similarities between tetrazoles and other bioactive compounds suggest potential applications in treating epilepsy and other neurological disorders .
Antiviral Agents
The unique structure of tetrazoles allows them to interact with viral enzymes effectively. Compounds containing the tetrazole moiety have been explored for their antiviral activities against various viruses .
Case Studies
Several studies highlight the effectiveness of this compound and its derivatives:
Mechanism of Action
The mechanism of action of 1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes, while the carbazole moiety can interact with aromatic residues in proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
| Compound Name | Core Structure | Substituent(s) | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 1-(1H-Tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole | Tetrahydrocarbazole | 1H-Tetrazol-5-yl at position 1 | Tetrazole, carbazole | 239.28 |
| 6-Chloro derivative (CAS: 924861-88-1) | Tetrahydrocarbazole | Cl at position 6, tetrazole | Tetrazole, chloro, carbazole | 273.72 |
| THCz-5 (2-Phenyl-1-oxy-tetrahydrocarbazole) | Tetrahydrocarbazole | Phenyl-oxy group at position 1 | Ether, carbazole | 293.35 (estimated) |
| 5m (Triazole-tethered carbazole) | Tetrahydrocarbazole | 1H-1,2,3-triazol-4-ylmethyl | Triazole, carbazole | 367.39 |
| 5,5′-(Hydrazonomethylene)bis(1H-tetrazole) | Bis-tetrazole | Hydrazone linker | Tetrazole, hydrazone | 208.14 |
Key Advantages and Limitations
Tetrazole vs. Triazole :
Substituent Effects :
Biological Activity
1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Synthesis
The synthesis of this compound has been achieved through various methodologies. One notable approach involves a one-pot Ugi-azide/Pictet–Spengler reaction under mild conditions. This method allows for the efficient formation of tetrazole-containing carbazole derivatives, which can be further optimized for biological activity .
Anticancer Properties
Recent studies have demonstrated that tetrazole derivatives exhibit significant anticancer activity. For instance, compounds containing the tetrazole moiety have shown promising results against various human cancer cell lines such as prostate (DU-145), cervix (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7) cells. Specifically, certain derivatives have been reported to induce apoptosis and inhibit tubulin polymerization with IC50 values as low as 0.048 µM in A549 cells .
Hepatitis C Virus Inhibition
Research has identified this compound as a non-nucleoside inhibitor of hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. One derivative exhibited an IC50 value of 550 nM against this enzyme, indicating its potential as a therapeutic agent in HCV treatment .
Structure-Activity Relationship (SAR)
The structural characteristics of this compound play a crucial role in its biological activity. The presence of the tetrazole ring is essential for enhancing anticancer properties and antiviral activity. Variations in substitution patterns on the carbazole scaffold can significantly influence potency and selectivity against specific biological targets .
Case Study 1: Antitumor Activity
A study evaluated a series of tetrazole derivatives for their cytotoxic effects on cancer cell lines. The most potent compounds were those with specific substitutions on the phenyl ring that enhanced binding to the colchicine site of beta-tubulin. These compounds caused cell cycle arrest and apoptosis in cancer cells .
Case Study 2: Antiviral Activity
Another investigation focused on the antiviral efficacy of carbazole derivatives against HCV. The study highlighted how modifications to the tetrazole group could improve binding affinity and inhibitory effects on the NS5B polymerase enzyme, leading to decreased viral replication in vitro .
Data Table: Biological Activity Summary
| Compound Name | Target | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HCV NS5B | 0.55 | Non-nucleoside inhibitor |
| Tetrazole derivative A | Lung cancer (A549) | 0.048 | Induces apoptosis and inhibits tubulin polymerization |
| Tetrazole derivative B | Prostate cancer (DU-145) | 0.054 | Cell cycle arrest in G2/M phase |
Q & A
[Basic] What are the primary synthetic routes for 1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole, and how do reaction conditions influence product purity?
The synthesis typically involves multi-step organic reactions, including cyclization, functionalization of the tetrazole ring, and carbazole core formation. For example, tetrahydrocarbazolones are common intermediates in carbazole alkaloid synthesis, where hydrazone derivatives are used to form 1-oxo compounds . Key parameters such as temperature, solvent polarity, and pH must be tightly controlled to avoid side reactions (e.g., over-oxidation or ring-opening). Analytical validation via NMR and HPLC is critical to confirm purity (>95%) and structural integrity .
[Basic] Which spectroscopic techniques are critical for characterizing structural features of this compound?
1H/13C NMR is essential for confirming the carbazole scaffold and tetrazole substitution patterns, particularly distinguishing between regioisomers. IR spectroscopy identifies functional groups (e.g., N-H stretches in tetrazole). Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives . For dynamic studies (e.g., tautomerism), variable-temperature NMR or computational modeling may be employed .
[Advanced] How can factorial design optimize reaction parameters in the synthesis of tetrazole-carbazole hybrids?
Factorial design reduces experimental redundancy by systematically varying parameters (e.g., temperature, catalyst loading, solvent ratio) to identify optimal conditions. For example, a 2^3 factorial design could evaluate the impact of:
- Temperature (80°C vs. 120°C)
- Catalyst (Pd/C vs. CuI)
- Solvent (DMF vs. THF)
Response variables (yield, purity) are analyzed via ANOVA to isolate significant factors. This approach minimizes resource consumption while maximizing reproducibility .
[Advanced] What strategies resolve contradictions in biological activity data across different studies?
Discrepancies in bioactivity (e.g., inconsistent IC50 values) often arise from variations in assay conditions (e.g., cell lines, solvent systems). To address this:
- Perform meta-analyses to normalize data across studies.
- Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities under standardized conditions.
- Validate results using orthogonal assays (e.g., enzymatic vs. cell-based) to rule out off-target effects .
[Advanced] How do computational models predict interactions between this compound and biological targets?
Molecular docking (e.g., AutoDock Vina) screens potential binding sites on enzymes or receptors by simulating ligand-receptor interactions. Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability over time, identifying key residues (e.g., hydrogen bonds with tetrazole’s nitrogen atoms). Machine learning models trained on structural data can prioritize derivatives for synthesis based on predicted bioactivity .
[Advanced] What green chemistry approaches improve sustainability in synthesizing this compound?
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids to reduce toxicity.
- Catalytic systems : Use recyclable catalysts (e.g., Fe3O4-supported palladium) for Suzuki-Miyaura coupling steps.
- Energy efficiency : Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields .
[Basic] What role does the tetrazole moiety play in the compound’s pharmacological potential?
The tetrazole group enhances bioavailability by mimicking carboxylic acids, improving metabolic stability and membrane permeability. Its hydrogen-bonding capacity facilitates interactions with biological targets (e.g., angiotensin II receptors). Structure-activity relationship (SAR) studies suggest that substituents on the tetrazole ring modulate selectivity .
[Advanced] How can researchers address challenges in scaling up laboratory synthesis to pilot-scale production?
- Process intensification : Use microreactors to maintain precise control over exothermic reactions.
- Quality-by-design (QbD) : Define critical quality attributes (CQAs) and design space using risk assessment tools (e.g., Ishikawa diagrams).
- PAT (Process Analytical Technology) : Implement real-time HPLC monitoring to detect impurities during continuous flow synthesis .
[Basic] What are the stability considerations for storing this compound?
The compound is hygroscopic and prone to oxidation. Store under inert gas (N2/Ar) at –20°C in amber vials. Periodic stability testing via TLC or UPLC is recommended to detect degradation products (e.g., ring-opened byproducts) .
[Advanced] How do substituents on the carbazole ring influence electronic properties and reactivity?
Electron-donating groups (e.g., –OCH3) increase electron density on the carbazole core, enhancing π-π stacking with aromatic residues in proteins. Electron-withdrawing groups (e.g., –NO2) stabilize charge-transfer complexes, altering redox potentials. DFT calculations predict frontier molecular orbitals (HOMO/LUMO) to guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
